(S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide
Description
(S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide (CAS: 1222068-67-8) is a chiral amide derivative characterized by a stereospecific (S)-configuration at the aminopropanamido moiety. Its structure features:
- N-(2,2-diethoxyethyl)-N-phenethyl side chains, which enhance solubility in polar solvents due to the diethoxyethyl group and provide lipophilicity via the phenethyl moiety.
- A butanamide backbone that stabilizes the molecule through hydrophobic interactions .
This compound is classified as a pharmaceutical intermediate (purity: 95%) and is synthesized via multi-step organic reactions, including reductive amination and coupling protocols, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O4/c1-4-33-26(34-5-2)20-30(19-18-22-12-7-6-8-13-22)25(31)17-11-15-23-14-9-10-16-24(23)29-27(32)21(3)28/h6-10,12-14,16,21,26H,4-5,11,15,17-20,28H2,1-3H3,(H,29,32)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQKICKVFZLSQO-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCCC2=CC=CC=C2NC(=O)C(C)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCCC2=CC=CC=C2NC(=O)[C@H](C)N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Butanamide Derivatives
Key Findings:
Structural Flexibility vs. Diethoxyethyl groups in both the target compound and QK-3291 enhance solubility in organic phases, critical for drug formulation .
Functional Group Influence: The aminopropanamido unit in the target compound may act as a chelator for metal ions (e.g., Zn²⁺ in metalloenzymes), whereas the sulfonyl/CF₃ groups in ’s compound favor electrophilic interactions with catalytic residues .
Stereochemical Specificity :
- The (S)-configuration in the target compound contrasts with racemic mixtures commonly reported for simpler butanamides (e.g., ’s 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide) . Enantiopurity is critical for selective biological activity, as seen in chiral pharmaceuticals.
Synthetic Challenges :
- Multi-step syntheses (e.g., reductive amination in ) are required for introducing the diethoxyethyl-phenethyl moiety, whereas indole-containing analogs () may involve coupling reactions with hydroxyl-protected intermediates.
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary fragments:
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N-(2,2-diethoxyethyl)-N-phenethylbutanamide backbone
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(S)-2-aminopropanamide side chain
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Ortho-substituted phenyl linker
Key bond-forming steps include:
Preparation of N-(2,2-diethoxyethyl)-N-phenethylbutanamide
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Starting Materials : Butanoyl chloride, phenethylamine, and 2,2-diethoxyethylamine.
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Coupling Reaction :
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Butanoyl chloride (1.2 eq) is added dropwise to a mixture of phenethylamine (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C.
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Triethylamine (2.5 eq) is used as a base to scavenge HCl.
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Reaction stirred for 12 hours at room temperature, followed by extraction with 5% NaHCO₃ and brine.
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Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate 4:1).
Synthesis of (S)-2-(2-Aminopropanamido)phenyl Intermediate
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Enantioselective Amination :
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Deprotection :
Final Amidation and Purification
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Convergent Coupling :
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The butanamide backbone (1.0 eq) and (S)-2-(2-aminopropanamido)phenyl intermediate (1.05 eq) are combined in DCM with EDC·HCl (1.2 eq) and HOBt (0.2 eq).
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Reaction monitored by TLC (Rf = 0.3 in ethyl acetate/methanol 9:1).
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Purification :
Optimization Strategies and Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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HATU vs. EDC·HCl : HATU provides faster coupling but increases cost; EDC·HCl is preferred for large-scale synthesis.
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Base selection : DIPEA outperforms triethylamine in minimizing side reactions during activation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges in Synthesis
Stereochemical Integrity
Q & A
Q. What synthetic strategies are effective for constructing the amide bonds in this compound?
The compound contains multiple amide linkages, which can be synthesized using carbodiimide-based coupling agents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF under nitrogen protection is a common method to activate carboxylic acids for amidation, as demonstrated in analogous amide syntheses (e.g., 45% yield for similar structures) . Alternatively, TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with 2,6-lutidine as a base in dichloromethane (DCM) may improve coupling efficiency for sterically hindered amines .
Q. How can the stereochemical integrity of the (S)-configured aminopropanamido group be preserved during synthesis?
Chiral purity is critical. Use enantiomerically pure starting materials, such as (S)-2-aminopropanoic acid derivatives. Reaction conditions should avoid racemization: low temperatures (0–5°C), short reaction times, and mild bases (e.g., DIPEA). Post-synthesis analysis via chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can confirm stereochemical retention .
Q. What analytical techniques are recommended for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃) to verify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.5 ppm), diethoxyethyl groups (δ 3.4–4.0 ppm), and amide NH (δ 8.0–10.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction yields be optimized for the N-phenethyl and N-(2,2-diethoxyethyl) substituents?
Competitive nucleophilicity between phenethylamine and diethoxyethylamine requires careful stoichiometric control. A stepwise approach is recommended:
- First, react the primary amine (phenethylamine) with the activated carbonyl intermediate.
- Purify the mono-amide product before introducing the secondary amine (diethoxyethylamine) to minimize side reactions .
- Monitor progress via TLC (hexane:ethyl acetate, 3:1) and optimize solvent polarity to enhance selectivity .
Q. What methodologies are suitable for analyzing potential metabolic stability of this compound?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites like hydrolyzed amides or oxidized diethoxyethyl groups .
- Stability Studies : Assess pH-dependent degradation (e.g., simulated gastric fluid at pH 2 vs. intestinal at pH 7.4) to predict oral bioavailability .
Q. How can computational modeling predict target binding interactions for this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., opioid or enzyme targets) based on the compound’s amide and aromatic pharmacophores.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational stability and ligand-receptor binding free energies .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar amide couplings: How to address them?
Conflicting yields (e.g., 45% vs. 57% in analogous syntheses ) may arise from differences in coupling agents (EDC vs. TBTU) or amine nucleophilicity. To resolve:
Q. Conflicting stereochemical outcomes in chiral amide synthesis: What factors contribute?
Racemization can occur during activation of carboxylic acids. Mitigation strategies:
- Replace EDC with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for milder activation .
- Use low-temperature FTIR to monitor intermediate oxazolone formation, a racemization precursor .
Methodological Tables
Table 1. Comparison of Coupling Agents for Amide Bond Formation
| Agent | Solvent | Base | Yield Range | Stereochemical Risk | Reference |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | DIPEA | 45–51% | Moderate | |
| TBTU | DCM | 2,6-Lutidine | 51–57% | Low | |
| DMTMM | THF | None | 60–65% | Minimal |
Table 2. Key NMR Signals for Structural Confirmation
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic (phenyl) | 6.8–7.5 | 115–140 |
| Diethoxyethyl (-OCH₂CH₃) | 1.2 (t), 3.4–4.0 (m) | 15 (CH₃), 63–70 (OCH₂) |
| Amide NH | 8.0–10.0 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
